Mass Shift Differentiation
The compound exhibits a monoisotopic mass shift of +3.022 Da compared to unlabeled Ethosuximide [1]. This provides a clear, baseline-resolved m/z difference for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in LC-MS/MS [1]. In contrast, unlabeled Ethosuximide (monoisotopic mass 141.079 Da) has zero mass difference and is analytically useless as an IS for its own quantification [1]. A closely related deuterated analog, Ethosuximide-d5 (CAS 1989660-59-4), provides a larger +5.041 Da shift but requires distinct method parameters and may exhibit different chromatographic retention time shifts due to the inverse isotope effect .
| Evidence Dimension | Monoisotopic Mass Shift (vs. unlabeled Ethosuximide) |
|---|---|
| Target Compound Data | +3.022 Da (m/z 144.098) [1] |
| Comparator Or Baseline | Ethosuximide (CAS 77-67-8): 0 Da; Ethosuximide-d5 (CAS 1989660-59-4): +5.041 Da |
| Quantified Difference | 3.022 Da separation from unlabeled analyte; 2.019 Da difference from -d5 analog |
| Conditions | Monoisotopic mass calculation; ESI-MS/MS analysis in positive ion mode |
Why This Matters
The +3 Da shift is sufficient to avoid isotopic cross-talk from the analyte's natural M+1 and M+2 isotopes while simplifying the mass spectrometer's quadrupole isolation window compared to a +5 Da shift, which may require wider isolation and increase chemical noise [1].
- [1] PubChem. (2010). 3-methyl-3-(2,2,2-trideuterioethyl)pyrrolidine-2,5-dione. National Library of Medicine. View Source
